molecular formula C31H30N2O2 B11488693 N-[3,4-bis(benzyloxy)benzyl]-2-(1H-indol-3-yl)ethanamine

N-[3,4-bis(benzyloxy)benzyl]-2-(1H-indol-3-yl)ethanamine

Cat. No.: B11488693
M. Wt: 462.6 g/mol
InChI Key: ILYDEDAGWJFBKM-UHFFFAOYSA-N
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Description

{[3,4-BIS(BENZYLOXY)PHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both indole and benzyl ether moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3,4-BIS(BENZYLOXY)PHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The benzyl ether groups can be introduced through benzylation reactions using benzyl halides and a suitable base .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

{[3,4-BIS(BENZYLOXY)PHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indoxyl derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

{[3,4-BIS(BENZYLOXY)PHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of {[3,4-BIS(BENZYLOXY)PHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[3,4-BIS(BENZYLOXY)PHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE is unique due to its combination of benzyl ether and indole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C31H30N2O2

Molecular Weight

462.6 g/mol

IUPAC Name

N-[[3,4-bis(phenylmethoxy)phenyl]methyl]-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C31H30N2O2/c1-3-9-24(10-4-1)22-34-30-16-15-26(19-31(30)35-23-25-11-5-2-6-12-25)20-32-18-17-27-21-33-29-14-8-7-13-28(27)29/h1-16,19,21,32-33H,17-18,20,22-23H2

InChI Key

ILYDEDAGWJFBKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCCC3=CNC4=CC=CC=C43)OCC5=CC=CC=C5

Origin of Product

United States

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